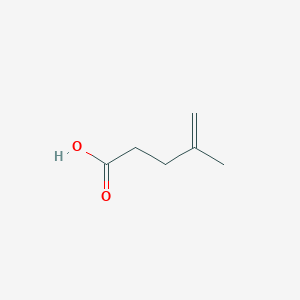

4-Methylpent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBTFZQLHOFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415231 | |

| Record name | 4-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-75-8 | |

| Record name | 4-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpent-4-enoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enoic acid, a branched-chain unsaturated carboxylic acid, is a molecule of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and currently available data. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild acidic odor.[1] It is characterized by the presence of both a carboxylic acid functional group and a terminal double bond, which contribute to its reactivity. The key quantitative physical and chemical properties of this compound are summarized in the table below. It is important to distinguish these properties from those of its various isomers, such as 4-methylpent-2-enoic acid and 4-methylpent-3-enoic acid, which possess different physical constants.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 1001-75-8 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~145-150 °C at 760 mmHg | [1] |

| Solubility | Moderate in water | [1] |

| SMILES | CC(=C)CCC(=O)O | [2] |

| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | [2] |

| InChIKey | HVHBTFZQLHOFHA-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound features a five-carbon chain with a carboxylic acid group at one end (C1) and a terminal double bond between C4 and a methyl group attached to C4. This structure is a key determinant of its chemical reactivity, allowing for reactions typical of both carboxylic acids (e.g., esterification, salt formation) and alkenes (e.g., addition reactions).

References

An In-depth Technical Guide to the Synthesis of 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic pathways for the production of 4-methylpent-4-enoic acid, a valuable building block in organic synthesis and drug development. The document details several strategic approaches, including the malonic ester synthesis, oxidation of the corresponding primary alcohol, and a Grignard-based carboxylation. Each method is presented with a focus on its chemical principles, procedural details, and associated data.

Introduction

This compound is a methyl-branched unsaturated carboxylic acid.[1] Its unique structural features, including a terminal double bond and a carboxylic acid moiety, make it a versatile intermediate for the synthesis of more complex molecules, including lactones, substituted alkanoic acids, and various heterocyclic compounds. This guide explores established synthetic methodologies that can be employed for its preparation in a laboratory setting.

Key Synthesis Pathways

Three primary synthetic routes to this compound are detailed below. Each pathway offers distinct advantages and considerations regarding starting material availability, reaction conditions, and overall efficiency.

Pathway 1: Malonic Ester Synthesis

This classical approach builds the carbon skeleton of the target molecule through the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. A key intermediate in this route is the methyl ester of this compound, which is subsequently hydrolyzed to yield the final product.

The overall transformation can be visualized as follows:

Caption: Malonic Ester Synthesis of this compound.

Experimental Protocol: Hydrolysis of Methyl 4-Methyl-4-pentenoate

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is as follows:

-

Reaction Setup: The methyl ester of this compound is dissolved in a mixture of methanol (B129727) and water.

-

Saponification: An aqueous solution of sodium hydroxide (B78521) is added to the ester solution, and the mixture is heated under reflux for several hours.[2]

-

Work-up: After cooling, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid.[2]

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation.

Pathway 2: Oxidation of 4-Methyl-4-penten-1-ol (B1583634)

The oxidation of the corresponding primary alcohol, 4-methyl-4-penten-1-ol, provides a direct and efficient route to this compound. The Jones oxidation, utilizing a chromic acid solution, is a powerful and well-established method for this transformation.[3][4]

The workflow for this pathway is outlined below:

Caption: Oxidation of 4-Methyl-4-penten-1-ol to this compound.

Experimental Protocol: Jones Oxidation of 4-Methyl-4-penten-1-ol

-

Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). With careful cooling and stirring, slowly add this mixture to water.[5]

-

Reaction Setup: Dissolve 4-methyl-4-penten-1-ol in acetone (B3395972) and cool the solution in an ice-water bath.[5]

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 30°C. A color change from orange-red to green will be observed. Continue the addition until the orange-red color persists.[5]

-

Work-up: After the reaction is complete, quench the excess oxidant with isopropanol. Remove the acetone via rotary evaporation.

-

Isolation and Purification: Add water to the residue and extract the product with an organic solvent such as diethyl ether. The combined organic extracts are then washed, dried, and concentrated to yield the crude carboxylic acid, which can be purified further.[5]

Pathway 3: Grignard Reagent Carboxylation

This pathway involves the formation of a Grignard reagent from a suitable haloalkene, followed by its reaction with carbon dioxide to yield the carboxylate salt, which is then protonated to the desired carboxylic acid.[6][7] This method is particularly useful for constructing carboxylic acids from alkyl or aryl halides.

The logical flow of this synthesis is as follows:

Caption: Grignard Synthesis of this compound.

Experimental Protocol: Carboxylation of 4-Methyl-4-pentenylmagnesium Bromide

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with 4-methyl-4-pentenyl bromide in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.

-

Carboxylation: Pour the freshly prepared Grignard reagent solution over an excess of crushed solid carbon dioxide (dry ice) with vigorous stirring.[6]

-

Work-up: Allow the excess carbon dioxide to sublime. Then, carefully add an aqueous solution of a strong acid (e.g., 6 M HCl) to the reaction mixture to protonate the carboxylate salt.[6]

-

Isolation and Purification: Extract the aqueous mixture with an organic solvent. The organic layers are then typically washed with a basic solution (e.g., NaOH) to extract the carboxylic acid as its water-soluble salt. The aqueous basic extracts are then re-acidified and extracted with an organic solvent. The final organic extracts are dried and concentrated to yield the purified this compound.[6]

Alternative Synthetic Strategies

While the above pathways are the most direct, other established name reactions could potentially be adapted for the synthesis of this compound. These include:

-

Wittig Reaction: This reaction could be envisioned between a suitable phosphonium (B103445) ylide and a carbonyl compound to construct the carbon-carbon double bond.[8][9]

-

Reformatsky Reaction: This reaction utilizes an organozinc reagent derived from an α-halo ester and a ketone or aldehyde.[10][11]

-

Ireland-Claisen Rearrangement: This powerful[12][12]-sigmatropic rearrangement of an allylic ester can provide stereoselective access to γ,δ-unsaturated carboxylic acids.[13][14]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations discussed. It is important to note that specific yields and reaction conditions can vary based on the exact substrate and experimental setup.

| Pathway | Key Transformation | Reagents & Conditions | Typical Yield (%) | Reference |

| Malonic Ester Synthesis | Hydrolysis of Methyl Ester | NaOH, H₂O/MeOH, reflux; then H₃O⁺ | 95-99 | [2] |

| Oxidation | Jones Oxidation of 1° Alcohol | CrO₃, H₂SO₄, Acetone, 0-30°C | 80-95 | [5] |

| Grignard Carboxylation | Carboxylation of Grignard Reagent | 1. CO₂ (solid), 2. H₃O⁺ | 70-90 | [6][7] |

Conclusion

This technical guide has outlined several robust and versatile synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related molecules.

References

- 1. This compound | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Jones oxidation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. adichemistry.com [adichemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. grokipedia.com [grokipedia.com]

- 13. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 14. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Methylpent-4-enoic Acid (CAS 1001-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylpent-4-enoic acid (CAS 1001-75-8), including its chemical and physical properties, spectroscopic data, synthesis methodologies, and potential biological significance. The information is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an unsaturated carboxylic acid with a branched hydrocarbon chain.[1] Its chemical structure, featuring a terminal double bond and a carboxylic acid functional group, makes it a versatile building block in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1001-75-8 | [1][3] |

| Molecular Formula | C₆H₁₀O₂ | [1][3] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mildly acidic | [1] |

| Boiling Point | 145-150 °C at atmospheric pressure | [1] |

| Density | 0.974 g/cm³ | [4] |

| Flash Point | 96 °C | [4] |

| Solubility | Moderately soluble in water | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES | CC(=C)CCC(=O)O | [1] |

| InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) | [5] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can serve as a guide for spectral interpretation.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | s | 3H | CH₃-C= |

| ~2.3 | t | 2H | -CH₂-C= |

| ~2.4 | t | 2H | -CH₂-COOH |

| ~4.7 | d | 2H | =CH₂ |

| ~11.0 | s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~22.0 | CH₃-C= |

| ~30.0 | -CH₂-C= |

| ~35.0 | -CH₂-COOH |

| ~110.0 | =CH₂ |

| ~145.0 | =C(CH₃)₂ |

| ~180.0 | -COOH |

2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a broad O-H stretching band and a strong C=O stretching band.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | O-H bend (carboxylic acid) |

| ~910 | Medium | =C-H bend (out-of-plane) |

2.3. Mass Spectrometry (MS)

This compound has been identified as a volatile compound in lager beers by gas chromatography-olfactometry-mass spectrometry (GC-O-MS).[6] The fragmentation pattern in mass spectrometry is influenced by the functional groups present in the molecule.

Table 5: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

| 114 | [M]⁺ | Molecular ion |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 71 | [M - COOH]⁺ | Loss of the carboxyl group |

| 55 | [C₄H₇]⁺ | Fragmentation of the hydrocarbon chain |

| 45 | [COOH]⁺ | Carboxyl fragment |

Synthesis and Experimental Protocols

3.1. Synthesis via Malonic Ester Synthesis

This classic method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol (Adapted from general procedures):

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide solution dropwise at room temperature with stirring to form the sodium enolate.

-

Alkylation: Add 3-bromo-2-methylpropene dropwise to the enolate solution and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: Reflux the crude alkylated malonic ester with a concentrated solution of potassium hydroxide (B78521) in ethanol. After completion of hydrolysis, acidify the cooled reaction mixture with concentrated hydrochloric acid. Heat the acidified solution to effect decarboxylation.

-

Purification: Extract the final product with diethyl ether, dry the organic layer, and purify by distillation under reduced pressure.

3.2. Synthesis via Wittig Reaction

The Wittig reaction provides a powerful method for alkene synthesis from an aldehyde or ketone.

Experimental Protocol (Adapted from general procedures):

-

Ylide Preparation: Suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as sodium hydride to generate the ylide.

-

Wittig Reaction: Add acetone dropwise to the ylide solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with diethyl ether. Dry the organic layer and concentrate under reduced pressure.

-

Hydrolysis: Hydrolyze the resulting ethyl 4-methylpent-4-enoate using acidic or basic conditions as described in the malonic ester synthesis protocol.

-

Purification: Purify the final product by distillation under reduced pressure.

Biological Activity and Potential Applications in Drug Development

While there is a lack of direct experimental data on the biological activity of this compound, studies on the closely related compound, pent-4-enoic acid , provide valuable insights into its potential pharmacological effects.

4.1. Inhibition of Fatty Acid Oxidation

Pent-4-enoic acid is a known inhibitor of mitochondrial fatty acid β-oxidation.[7] It is metabolized to its coenzyme A (CoA) ester, pent-4-enoyl-CoA, which then inhibits several key enzymes in the β-oxidation spiral. This inhibition leads to an accumulation of fatty acids and can induce hypoglycemia. Given the structural similarity, it is highly probable that this compound exerts a similar inhibitory effect on fatty acid oxidation.

4.2. Potential as a Building Block in Drug Discovery

The presence of both a carboxylic acid and an alkene functionality makes this compound a useful scaffold for the synthesis of more complex molecules.[2] The carboxylic acid can be converted to esters, amides, or other derivatives, while the double bond can undergo various addition reactions. This dual reactivity allows for the introduction of diverse chemical moieties, which is a key strategy in the development of new therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1]

Table 6: GHS Hazard Statements for this compound

| Code | Statement |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a versatile chemical intermediate with potential applications in polymer chemistry, flavor and fragrance industries, and as a building block in organic synthesis for drug discovery. While detailed experimental data for some of its properties are not widely published, its structural similarity to other well-studied compounds allows for informed predictions of its reactivity and biological activity. Further research into the specific biological effects of this compound could uncover novel therapeutic applications, particularly in the area of metabolic regulation.

References

- 1. This compound; CAS No.: 1001-75-8 [chemshuttle.com]

- 2. es.tnjchem.com [es.tnjchem.com]

- 3. 1001-75-8|this compound|BLD Pharm [bldpharm.com]

- 4. 4-Pentenoic acid, 4-methyl- | 1001-75-8 [chemicalbook.com]

- 5. This compound | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Effects of the free acids and their carnitine esters on coenzyme A-dependent oxidations in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Methylpent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-Methylpent-4-enoic acid based on the chemical environment of its protons and carbon atoms, and the characteristic vibrational frequencies and fragmentation patterns of its functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H in -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| H in C=CH₂ | 4.7 - 4.9 | Multiplet | 2H |

| H in -CH₂-C=C | 2.4 - 2.6 | Triplet | 2H |

| H in -CH₂-COOH | 2.3 - 2.5 | Triplet | 2H |

| H in -CH₃ | 1.7 - 1.8 | Singlet | 3H |

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C in -COOH | 175 - 185 |

| C in C =CH₂ | 140 - 145 |

| C in C=C H₂ | 110 - 115 |

| C in -C H₂-C=C | 30 - 35 |

| C in -C H₂-COOH | 30 - 35 |

| C in -CH₃ | 20 - 25 |

Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C (Alkene) | 1640 - 1680 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| =C-H (Alkene) | 3010 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 114 | Molecular Ion [M]⁺ |

| 99 | Loss of -CH₃ |

| 71 | Loss of -COOH |

| 69 | McLafferty rearrangement |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid unsaturated carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Experiment: Standard one-dimensional ¹H NMR.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or more for good signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals to determine proton ratios and analyze chemical shifts and splitting patterns.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Experiment: Standard one-dimensional proton-decoupled ¹³C NMR.

-

Pulse Angle: 30-45°.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Method: Attenuated Total Reflectance (ATR) or transmission.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Acquire a background spectrum of the clean salt plates or ATR crystal. Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Derivatization: To increase volatility and improve peak shape, the carboxylic acid can be derivatized. A common method is esterification to the methyl ester or silylation.

-

Esterification (with Diazomethane (B1218177) - use with extreme caution in a fume hood): Dissolve a small amount of the acid in diethyl ether and add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

-

Silylation: In a vial, mix the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and heat gently (e.g., 60°C for 30 minutes).[1]

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40 - 400.

-

-

Data Analysis: Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Natural Occurrence and Biological Sources of 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 4-methylpent-4-enoic acid, with a focus on its natural occurrence and biological sources. While direct evidence for the presence of this compound in nature is currently limited, this document consolidates information on closely related isomers and outlines detailed methodologies for its potential isolation and identification from biological matrices.

Introduction to this compound

This compound is a monounsaturated, branched-chain fatty acid with the chemical formula C₆H₁₀O₂. As a member of the branched-chain fatty acid family, it is of interest to researchers in various fields, including natural product chemistry, metabolic engineering, and drug discovery, due to the diverse biological activities exhibited by this class of molecules.

Natural Occurrence and Postulated Biological Sources

Direct identification of this compound from natural sources has not been explicitly reported in the reviewed scientific literature. However, the presence of its structural isomer, 4-methyl-3-pentenoic acid , has been documented in the following plant species:

-

Nicotiana tabacum (Tobacco): Various studies on the volatile and non-volatile components of tobacco have identified a wide array of fatty acids. The presence of 4-methyl-3-pentenoic acid suggests that the biosynthetic pathways for C6 branched-chain fatty acids are active within this plant.

-

Calotropis procera : Phytochemical analyses of this plant have revealed a complex mixture of secondary metabolites, including fatty acids. The identification of 4-methyl-3-pentenoic acid in this species further supports the potential for related isomers to be present.

The existence of 4-methyl-3-pentenoic acid in these species strongly suggests that the necessary enzymatic machinery for the synthesis of a 4-methylpentenoic acid backbone is present. It is therefore plausible that this compound may also occur, potentially as a minor or yet unidentified component, in these or related plant species. Further detailed metabolomic studies of these plants are warranted to investigate this possibility.

Additionally, a hydroxylated derivative, (2e)-4-hydroxy-4-methylpent-2-enoic acid , has been found in Artemisia aucheri, indicating that the 4-methylpentanoic acid skeleton can be a precursor for further enzymatic modification in plants.

Biosynthesis of Branched-Chain Fatty Acids in Plants

The biosynthesis of branched-chain fatty acids in plants is understood to originate from branched-chain amino acids. The general pathway is initiated by the conversion of these amino acids into their corresponding α-keto acids. These α-keto acids then serve as primers for the fatty acid synthase (FAS) machinery, leading to the elongation of the carbon chain and the formation of various branched-chain fatty acids.

Below is a generalized diagram illustrating the proposed biosynthetic pathway leading to short branched-chain fatty acids.

Quantitative Data

At present, there is no quantitative data available in the scientific literature regarding the concentration of this compound in any natural source. The table below is provided as a template for future research findings.

| Biological Source | Plant Part | Concentration (e.g., µg/g dry weight) | Method of Quantification | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Isolation and Analysis

While specific protocols for this compound are not available, the following are detailed, adaptable methodologies for the extraction and analysis of short-chain and branched-chain fatty acids from plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

This method is suitable for the analysis of volatile fatty acids from fresh plant material.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

20 mL headspace vials with PTFE-faced septa

-

SPME fiber assembly (e.g., Carboxen/PDMS for volatiles)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., heptanoic acid)

-

GC-MS system

Procedure:

-

Sample Preparation: Homogenize 1-2 g of fresh plant tissue in a minimal amount of deionized water.

-

Extraction: Transfer the homogenate to a 20 mL headspace vial. Add saturated NaCl solution to enhance the release of volatiles. Spike with a known amount of internal standard.

-

Equilibration: Seal the vial and place it in a water bath at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatiles in the headspace.

-

SPME: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) while maintaining the temperature and agitation.

-

GC-MS Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.

An In-depth Technical Guide to the Physical Properties of 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Methylpent-4-enoic acid, a valuable building block in organic synthesis. This document details its boiling point and solubility characteristics, outlines detailed experimental protocols for their determination, and presents a relevant biochemical pathway.

Core Physical Properties

This compound (CAS No. 1001-75-8) is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] It typically presents as a colorless liquid with a mild, acidic odor.[1] The physical characteristics of this compound are crucial for its handling, application in synthetic routes, and for purification processes.

Data Presentation

The quantitative and qualitative physical property data for this compound are summarized in the table below. It is important to distinguish this compound from its isomers, such as 4-methylpent-3-enoic acid and 4-methyl-2-pentenoic acid, which exhibit different physical properties.

| Physical Property | Value | Notes |

| Boiling Point | ~145-150 °C | At atmospheric pressure (760 mmHg).[1] |

| Water Solubility | Moderate | Quantitative data is not readily available. A detailed protocol for determination is provided below. |

| Solubility in Organic Solvents | Soluble | Based on the general solubility of similar carboxylic acids, it is expected to be soluble in alcohols (e.g., ethanol, methanol) and ethers (e.g., diethyl ether). |

Experimental Protocols

Detailed methodologies for the determination of the boiling point and solubility of this compound are provided below. These protocols are adapted from standard laboratory procedures for liquid carboxylic acids.

Boiling Point Determination (Micro Boiling Point Method)

This method is suitable for determining the boiling point of a small liquid sample.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., 75 x 10 mm)

-

Thermometer (-10 to 200 °C range)

-

Thiele tube or oil bath

-

Heat-resistant mineral oil

-

Heating source (Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached test tube into the Thiele tube or oil bath. The heat-resistant oil should cover the sample but not contaminate it.

-

Observation: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Record: Note the temperature and the ambient atmospheric pressure.

Solubility Determination

This protocol outlines the procedure for determining the solubility of this compound in water and common organic solvents.

Materials:

-

This compound sample

-

Graduated cylinders or pipettes

-

A series of test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Solvents: Distilled water, Ethanol, Methanol, Acetone, Diethyl ether

Procedure:

-

Preparation of Saturated Solution:

-

In a test tube, add a known volume (e.g., 5 mL) of the chosen solvent.

-

Incrementally add small, accurately weighed amounts of this compound to the solvent.

-

After each addition, vigorously mix the solution using a vortex mixer or by shaking until the solute is fully dissolved. .

-

Continue adding the acid until a small amount of undissolved liquid remains, indicating a saturated solution.

-

-

Equilibration: Allow the saturated solution to equilibrate for a set period (e.g., 1 hour) at a constant temperature (e.g., 25 °C) to ensure maximum dissolution.

-

Separation and Analysis:

-

Carefully pipette a known volume of the clear, supernatant liquid (the saturated solution) into a pre-weighed container, being cautious not to disturb the undissolved layer.

-

Weigh the container with the solution to determine the mass of the solution.

-

Evaporate the solvent from the solution under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the container with the remaining solute.

-

-

Calculation: The solubility can be expressed in g/100 mL or other appropriate units using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

Relevant Biochemical Pathway

As a branched-chain fatty acid, this compound is expected to undergo metabolism through pathways similar to other branched-chain fatty acids. The initial steps of this catabolism are crucial for its breakdown and integration into central metabolic cycles.

Caption: Initial steps in the catabolism of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Methylpentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereoisomeric forms of methylpentenoic acid. It details their physicochemical properties, synthesis methodologies, and known biological activities, presenting data in a structured format for ease of comparison and reference.

Introduction to Methylpentenoic Acid Isomers

Methylpentenoic acid (C₆H₁₂O₂) is a branched-chain fatty acid with several structural isomers, each potentially exhibiting unique chemical and biological properties. The position of the methyl group on the pentanoic acid backbone significantly influences its physical characteristics and biological relevance. The primary structural isomers are 2-methylpentanoic acid, 3-methylpentanoic acid, and 4-methylpentanoic acid. Furthermore, chirality at the methyl-substituted carbon atom gives rise to stereoisomers for the 2- and 3-methyl forms.

Structural Isomers and Stereoisomers

The three main structural isomers of methylpentenoic acid are:

-

2-Methylpentanoic Acid: The methyl group is located on the second carbon (alpha-carbon) of the pentanoic acid chain. This isomer is chiral and exists as two enantiomers: (R)-2-methylpentanoic acid and (S)-2-methylpentanoic acid.

-

3-Methylpentanoic Acid: The methyl group is on the third carbon (beta-carbon). This isomer is also chiral, with (R)- and (S)-enantiomers.

-

4-Methylpentanoic Acid: The methyl group is on the fourth carbon (gamma-carbon). This isomer is not chiral.

Physicochemical Properties

The following tables summarize the key physicochemical properties of the methylpentenoic acid isomers.

Table 1: General Properties of Methylpentenoic Acid Isomers

| Property | 2-Methylpentanoic Acid | 3-Methylpentanoic Acid | 4-Methylpentanoic Acid |

| Molecular Formula | C₆H₁₂O₂[1] | C₆H₁₂O₂[2] | C₆H₁₂O₂[3][4][5][6] |

| Molecular Weight | 116.16 g/mol [1][7][8] | 116.16 g/mol [2][8] | 116.16 g/mol [3][4][6] |

| CAS Number | 97-61-0 (racemic) | 105-43-1[2][8] | 646-07-1[3][4][5] |

| 49642-47-9 ((R)-isomer)[9] | |||

| 1187-82-2 ((S)-isomer)[7] |

Table 2: Physical Properties of Methylpentenoic Acid Isomers

| Property | 2-Methylpentanoic Acid | 3-Methylpentanoic Acid | 4-Methylpentanoic Acid |

| Boiling Point | 196-197 °C[10] | 196-198 °C[8] | 199-201 °C |

| Melting Point | -85 °C[10] | - | -35 °C[3] |

| Density | - | - | 0.923 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.414 |

| pKa | - | - | 5.09 |

| Solubility | Soluble in water and polar organic solvents[10][11] | - | Water solubility: 12.9 g/L |

| LogP | 1.8[7] | 1.6[8] | 1.72 |

Synthesis of Methylpentenoic Acid Isomers

The malonic ester synthesis is a common and versatile method for the preparation of substituted carboxylic acids, including the isomers of methylpentenoic acid.

General Experimental Protocol: Malonic Ester Synthesis

The synthesis involves three main steps:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[12][13][14][15]

-

Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide in an Sₙ2 reaction to form an alkylated diethyl malonate.[12][13][14][15] For the synthesis of methylpentanoic acid isomers, specific alkyl halides are used.

-

Hydrolysis and Decarboxylation: The alkylated diethyl malonate is then hydrolyzed to a dicarboxylic acid, which upon heating, undergoes decarboxylation to yield the final carboxylic acid product.[12][13][14][15]

Below is a generalized workflow for this synthesis.

Synthesis of Specific Isomers

-

2-Methylpentanoic Acid: This isomer can be synthesized by the alkylation of diethyl malonate, first with a propyl halide and then with a methyl halide, followed by hydrolysis and decarboxylation.[14]

-

4-Methylpentanoic Acid: The synthesis of 4-methylpentanoic acid via the malonic ester synthesis involves the reaction of the diethyl malonate enolate with 1-bromo-2-methylpropane.[12]

Biological Activity and Potential Applications

The isomeric forms of methylpentenoic acid, as branched-chain fatty acids, are of interest in various biological contexts.

-

2-Methylpentanoic Acid: This isomer is a short-chain fatty acid (SCFA) produced by the metabolism of branched-chain amino acids by gut microbiota.[16] It has been identified as a potential biomarker for metabolic diseases like type 2 diabetes, with its levels being significantly reduced in the feces of diabetic mice.[16] It is suggested that 2-methylpentanoic acid may play a role in regulating host energy metabolism and inflammatory responses, possibly through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[16]

-

3-Methylpentanoic Acid: This isomer is recognized as a plant, animal, and fungal metabolite and is also used as a flavoring agent.[8] A recent study highlighted its potential as an antimicrobial agent, particularly when combined with other volatile organic compounds, for the preservation of agricultural products like the Lanzhou lily.[17] The study found that a combination of 3-methylpentanoic acid and 2-methylbutyric acid exhibited synergistic inhibitory effects against Bacillus species.[17]

-

4-Methylpentanoic Acid: Also known as isocaproic acid, this isomer is a metabolite of 20-alpha-hydroxycholesterol.[18][19] It is classified as a short-chain fatty acid.[18]

Chiral Separation

For the chiral isomers, 2- and 3-methylpentanoic acid, the separation of their enantiomers is crucial for studying their specific biological activities, as enantiomers can have different pharmacological and toxicological profiles.[20] High-performance liquid chromatography (HPLC) is a common technique for chiral separations. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[20]

Conclusion

The isomers of methylpentenoic acid represent a group of branched-chain fatty acids with distinct physicochemical properties and emerging biological significance. While their synthesis is well-established, further research into their specific roles in metabolic pathways and their potential as therapeutic agents or biomarkers is warranted. The ability to separate and study the individual enantiomers of the chiral forms will be critical in elucidating their precise functions in biological systems. This guide provides a foundational resource for professionals engaged in the research and development of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. Pentanoic acid, 3-methyl- [webbook.nist.gov]

- 3. 4-Methylpentanoic acid | CAS#:646-07-1 | Chemsrc [chemsrc.com]

- 4. Pentanoic acid, 4-methyl- [webbook.nist.gov]

- 5. Pentanoic acid, 4-methyl- [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methylpentanoic acid, (R)- | C6H12O2 | CID 6950109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tianmingpharm.com [tianmingpharm.com]

- 11. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]

- 12. homework.study.com [homework.study.com]

- 13. homework.study.com [homework.study.com]

- 14. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 15. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. academic.oup.com [academic.oup.com]

- 18. 4-Methylpentanoic acid | TargetMol [targetmol.com]

- 19. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in 4-methylpent-4-enoic acid. The document elucidates the electronic and steric factors governing the reactivity of the terminal alkene, with a focus on electrophilic addition and free radical polymerization reactions. Detailed reaction mechanisms are illustrated, and generalized experimental protocols for key transformations are provided. This guide serves as a critical resource for researchers and professionals in organic synthesis and drug development, offering insights into the chemical behavior of this versatile building block.

Introduction

This compound is an unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1] Its structure is characterized by a terminal vinyl group and a carboxylic acid moiety, making it a molecule of interest in organic synthesis and polymer chemistry. The vinyl group, in particular, serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This guide focuses specifically on the reactivity of this vinyl group, exploring the interplay of electronic and steric effects that dictate its chemical behavior.

The presence of both a nucleophilic double bond and an electron-withdrawing carboxylic acid group imparts a unique reactivity profile to the molecule. Understanding these characteristics is crucial for its effective utilization in the synthesis of complex organic molecules, including active pharmaceutical ingredients, and in the development of novel polymers.[2]

Electronic and Steric Effects on Vinyl Group Reactivity

The reactivity of the vinyl group in this compound is primarily influenced by a combination of electronic and steric factors.

2.1. Electronic Effects

The carboxylic acid group, being an electron-withdrawing group, can exert a deactivating effect on the double bond through an inductive effect (-I). This effect reduces the electron density of the π-bond, making it less nucleophilic and potentially less reactive towards electrophiles compared to a simple alkene. However, the spatial separation between the carboxylic acid and the vinyl group (three sigma bonds) mitigates this inductive withdrawal to some extent.

Conversely, the methyl group attached to the double bond has an electron-donating effect (+I), which increases the electron density of the π-bond, thereby activating it towards electrophilic attack. This electron-donating nature also contributes to the stabilization of any carbocation intermediate that may form during the course of a reaction.

2.2. Steric Effects

The presence of the methyl group on the same carbon as the double bond introduces steric hindrance. This can influence the regioselectivity of addition reactions, favoring the approach of reagents to the less hindered carbon of the double bond. The bulkiness of the attacking reagent will play a significant role in the outcome of the reaction.

Reactivity of the Vinyl Group

The vinyl group of this compound is expected to undergo two primary classes of reactions: electrophilic addition and free radical polymerization.

3.1. Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond acts as a nucleophile, attacking an electrophilic species.[3] The general mechanism involves the formation of a carbocation intermediate, which is then attacked by a nucleophile.[4]

dot

Caption: General mechanism of electrophilic addition to an alkene.

3.1.1. Hydrohalogenation

The addition of hydrogen halides (HX) to the vinyl group of this compound is expected to follow Markovnikov's rule.[5] The proton (H+) will add to the terminal carbon of the double bond to form the more stable tertiary carbocation, which is then attacked by the halide ion (X-).

Table 1: Predicted Products of Hydrohalogenation

| Reagent | Major Product |

| HCl | 4-chloro-4-methylpentanoic acid |

| HBr | 4-bromo-4-methylpentanoic acid |

| HI | 4-iodo-4-methylpentanoic acid |

Experimental Protocol: Generalized Hydrohalogenation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Bubble the desired hydrogen halide gas (HCl, HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent (e.g., HBr in acetic acid) dropwise. For HI, it can be generated in situ from KI and an acid.

-

Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

3.1.2. Hydration

Acid-catalyzed hydration of the vinyl group will also follow Markovnikov's rule, leading to the formation of a tertiary alcohol.[6]

Table 2: Predicted Product of Hydration

| Reagent | Major Product |

| H₂O, H₂SO₄ (catalytic) | 4-hydroxy-4-methylpentanoic acid |

Experimental Protocol: Generalized Acid-Catalyzed Hydration

-

Reaction Setup: In a round-bottom flask, mix this compound (1 equivalent) with a mixture of water and a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

-

Heating: Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or GC.

-

Neutralization: Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the organic extract over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by chromatography or distillation.

3.2. Radical Polymerization

This compound can serve as a vinyl monomer in free radical polymerization.[2] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[7][8] Initiators such as benzoyl peroxide or AIBN are typically used to generate the initial radicals.[9]

dot

Caption: General mechanism of free radical polymerization.

The resulting polymer, poly(this compound), would possess a polyethylene (B3416737) backbone with pendant carboxylic acid and methyl groups. The properties of this polymer would be influenced by the stereochemistry of the repeating units and the molecular weight distribution.

Experimental Protocol: Generalized Free Radical Polymerization

-

Monomer Purification: Purify this compound by distillation or passing through a column of basic alumina (B75360) to remove inhibitors.

-

Reaction Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the monomer in a suitable solvent (e.g., toluene (B28343) or dioxane).

-

Initiator Addition: Add a radical initiator (e.g., AIBN or benzoyl peroxide, typically 0.1-1 mol% relative to the monomer).

-

Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN) for several hours.

-

Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., hexane (B92381) or methanol).

-

Purification and Drying: Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Conclusion

The vinyl group in this compound is a versatile functional group that undergoes predictable electrophilic addition and radical polymerization reactions. Its reactivity is modulated by the interplay of the electron-donating methyl group and the electron-withdrawing carboxylic acid group. While specific quantitative data for this particular molecule is sparse in the literature, its reactivity can be reliably inferred from the well-established principles of organic chemistry and the behavior of structurally similar compounds. This guide provides a foundational understanding for researchers to design synthetic routes and polymerization strategies utilizing this compound as a valuable building block. Further experimental investigation is warranted to fully quantify the reaction kinetics and yields for the transformations described herein.

References

- 1. This compound | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. karimcitycollege.ac.in [karimcitycollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 8. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]

- 9. pslc.ws [pslc.ws]

thermal stability and decomposition of 4-Methylpent-4-enoic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous unsaturated carboxylic acids to predict its thermal behavior. This document outlines potential decomposition pathways, identifies likely degradation products, and provides detailed, adaptable experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and handling of this compound and related compounds, particularly in the context of drug development where thermal stability is a critical parameter.

Introduction

This compound is a branched, unsaturated carboxylic acid with potential applications in various fields, including the synthesis of novel organic compounds and as a building block in drug development. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring its safe handling, storage, and application, as well as for predicting its behavior under various processing conditions. This guide aims to provide a detailed technical overview of these aspects. While specific experimental data for this compound is scarce in publicly available literature, this document extrapolates likely thermal characteristics based on the established behavior of structurally similar unsaturated carboxylic acids.

Predicted Thermal Stability and Decomposition Data

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the analysis of similar compounds. These values should be considered as estimates and require experimental verification.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Predicted Value | Description |

| Onset Decomposition Temp. (Tonset) | 180 - 220 °C | The temperature at which significant thermal decomposition begins. |

| Peak Decomposition Temp. (Tpeak) | 230 - 270 °C | The temperature at which the maximum rate of mass loss occurs. |

| Mass Loss (Step 1) | ~40-50% | Corresponds to the initial decarboxylation event. |

| Mass Loss (Step 2) | ~50-60% | Corresponds to the fragmentation of the hydrocarbon backbone. |

| Final Residue at 600 °C | < 5% | The amount of non-volatile material remaining after decomposition. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value | Description |

| Melting Point (Tm) | Not Available | Expected to be below room temperature. |

| Boiling Point | ~195-205 °C | The temperature at which the liquid vaporizes at atmospheric pressure. |

| Decomposition Enthalpy (ΔHd) | Endothermic | The overall decomposition process is expected to absorb heat. |

Predicted Decomposition Pathways and Products

The thermal decomposition of this compound, a γ,δ-unsaturated carboxylic acid, is likely to proceed through a primary pathway of decarboxylation. This process involves the elimination of carbon dioxide (CO2) from the molecule.

Primary Decomposition Pathway: Decarboxylation

Given the position of the double bond, a concerted pericyclic reaction mechanism is plausible, proceeding through a six-membered transition state. This would lead to the formation of 4-methyl-1-pentene (B8377) and carbon dioxide.

dot

Caption: Predicted primary thermal decomposition pathway of this compound.

Secondary Decomposition Pathways

At higher temperatures, the initial hydrocarbon product, 4-methyl-1-pentene, may undergo further fragmentation, leading to the formation of smaller volatile hydrocarbons such as isobutylene, propylene, and methane.

Experimental Protocols

The following are detailed, adaptable protocols for the characterization of the .

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+)

-

Alumina or platinum crucibles (70-100 µL)

-

High-purity nitrogen gas (99.999%)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Thermal Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain the nitrogen flow rate throughout the experiment.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

-

Calculate the percentage mass loss at each decomposition step and the final residue.

-

dot

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and to characterize the energetics of the decomposition process.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500, Mettler Toledo DSC 3+)

-

Aluminum hermetic pans and lids

-

High-purity nitrogen gas (99.999%)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Method:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to the boiling point.

-

Observe any exothermic or endothermic events associated with decomposition.

-

dot

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products generated during the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer (e.g., Frontier Lab, CDS Analytical) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Deactivated stainless steel sample cups

-

High-purity helium gas (99.999%)

Procedure:

-

Sample Preparation: Place a small amount (approx. 0.1-0.5 mg) of this compound into a sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer.

-

Heat the sample to a series of temperatures (e.g., 250 °C, 400 °C, 600 °C) to analyze the evolution of decomposition products at different stages.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-550

-

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

-

Correlate the identified products with the pyrolysis temperature to understand the decomposition pathway.

-

dot

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Conclusion

This technical guide provides a predictive overview of the , based on the behavior of analogous unsaturated carboxylic acids. The primary decomposition pathway is anticipated to be decarboxylation, yielding 4-methyl-1-pentene and carbon dioxide. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a robust framework for the empirical determination of the thermal properties of this compound. The information contained herein is intended to be a valuable resource for researchers and professionals, enabling safer handling and more informed application of this compound in drug development and other scientific endeavors. Experimental verification of the predicted data is strongly recommended.

4-Methylpent-4-enoic Acid: A Technical Review of its Chemistry and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpent-4-enoic acid, a branched-chain unsaturated fatty acid, is a molecule of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical properties, synthesis, and potential biological activities. Due to the limited direct research on this specific molecule, this paper also draws on data from structurally related compounds to infer its characteristics and potential applications. This guide includes a summary of quantitative data, a detailed, plausible experimental protocol for its synthesis, and visualizations of relevant chemical pathways.

Introduction

This compound is a six-carbon carboxylic acid with a terminal double bond and a methyl group at the C4 position. Its unique structure as a branched-chain unsaturated fatty acid suggests potential roles in various chemical and biological processes. Branched-chain fatty acids are known to play roles in modulating membrane fluidity and have been associated with various physiological and pathophysiological conditions. This document aims to consolidate the current knowledge on this compound to serve as a valuable resource for researchers in organic chemistry, biochemistry, and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | This compound | 4-Methylpent-3-enoic Acid | 4-Methylpent-2-enoic Acid |

| Molecular Formula | C₆H₁₀O₂ | C₆H₁₀O₂ | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1] | 114.14 g/mol [2] | 114.14 g/mol [3] |

| CAS Number | 1001-75-8[1] | 504-85-8[2] | 10321-71-8[3] |

| Appearance | Colorless liquid (predicted) | Colorless liquid | - |

| Boiling Point | ~145-150 °C (predicted)[4] | ~208 °C | - |

| Density | - | ~0.987 g/cm³ | - |

| SMILES | CC(=C)CCC(=O)O[1] | CC(C)=CCC(=O)O[2] | CC(C)C=CC(=O)O[3] |

| InChIKey | HVHBTFZQLHOFHA-UHFFFAOYSA-N[1] | CQJHAULYLJXJNL-UHFFFAOYSA-N[2] | QAOXMQCWUWZZNC-UHFFFAOYSA-N[3] |

Synthesis of this compound

Discovery and First Synthesis

The specific discovery and first reported synthesis of this compound are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized as part of broader studies on branched-chain fatty acids or as a building block in organic synthesis.

Plausible Synthetic Route: Malonic Ester Synthesis

A plausible and established method for the synthesis of carboxylic acids with a carbon chain extended by two carbons is the malonic ester synthesis. While a specific protocol for this compound is not available, a general method for the synthesis of the related 4-pentenoic acid has been described in the patent literature[5]. This method can be adapted for the synthesis of the target molecule.

The proposed synthesis involves the alkylation of diethyl malonate with 3-chloro-2-methyl-1-propene, followed by saponification and decarboxylation.

Detailed Experimental Protocol (Proposed)

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

3-Chloro-2-methyl-1-propene (Methallyl chloride)

-

Anhydrous ethanol (B145695)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

Step 1: Alkylation of Diethyl Malonate

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add 3-chloro-2-methyl-1-propene dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl (2-methylallyl)malonate.

Step 2: Saponification and Decarboxylation

-

To the crude diethyl (2-methylallyl)malonate, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to effect saponification.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). Carbon dioxide will be evolved during this step.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Inferred)

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons of the terminal double bond, a singlet for the methyl group attached to the double bond, and two triplets for the methylene (B1212753) groups in the chain.

¹³C NMR: The carbon NMR spectrum should display a signal for the carboxylic acid carbon, two signals for the sp² hybridized carbons of the double bond, a signal for the methyl carbon, and signals for the two sp³ hybridized methylene carbons.

IR Spectroscopy: The infrared spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C=C stretch and =C-H out-of-plane bending of the terminal alkene.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

For comparison, the available spectroscopic data for the isomers are summarized in Table 2.

| Isomer | ¹H NMR Data | ¹³C NMR Data | IR Data (cm⁻¹) |

| 4-Methylpent-2-enoic acid | Available[3] | Available[3] | Available[3] |

| 4-Methylpent-3-enoic acid | - | Available[2] | Available[2] |

| 2-Methyl-4-pentenoic acid | Available[6] | - | - |

Biological Activity and Potential Significance

General Biological Roles of Branched-Chain Fatty Acids

Direct studies on the biological activity of this compound are lacking. However, the broader class of branched-chain fatty acids (BCFAs) has been shown to possess a range of biological activities. BCFAs are important components of the cell membranes of some bacteria, where they contribute to membrane fluidity[7][8]. In mammals, BCFAs are found in various tissues and have been implicated in immune modulation and antitumor activity[9][10].

Inferred Activity based on Pent-4-enoic Acid

The structurally related compound, pent-4-enoic acid, is known to be a hypoglycemic agent. Its mechanism of action involves the inhibition of mitochondrial fatty acid β-oxidation. This suggests that this compound could potentially have similar effects on fatty acid metabolism, although this has not been experimentally verified.

Conclusion and Future Directions

This compound is a simple yet intriguing molecule with potential applications in both synthetic chemistry and biology. The current body of literature on this specific compound is limited, highlighting a need for further research. The proposed synthetic route via malonic ester synthesis provides a viable method for its preparation, which would enable more detailed studies.

Future research should focus on:

-

Confirmation of Synthetic Protocols: Validating and optimizing the synthesis of this compound.

-

Full Spectroscopic Characterization: Obtaining and reporting complete ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

-

Investigation of Biological Activities: Screening for biological activities, particularly in the areas of fatty acid metabolism, antimicrobial effects, and as a modulator of cell membrane properties.

-

Exploration of Signaling Pathways: If biological activity is confirmed, elucidating the underlying molecular mechanisms and signaling pathways.

This technical guide serves as a foundational document to stimulate further investigation into the chemistry and biology of this compound, a molecule that may hold untapped potential in various scientific disciplines.

References

- 1. This compound | C6H10O2 | CID 5282648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound; CAS No.: 1001-75-8 [chemshuttle.com]

- 5. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]

- 6. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]

- 7. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-Methylpent-4-enoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

4-Methylpent-4-enoic acid is a branched-chain unsaturated fatty acid.[1] As a member of the short-chain fatty acid (SCFA) family, its accurate quantification in various matrices is crucial for researchers in fields ranging from metabolic studies to industrial quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like SCFAs.[2][3] However, due to their polarity and relatively low volatility, direct analysis of SCFAs by GC-MS can be challenging.[2][4][5] To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acids into more volatile and less polar esters or silylated compounds.[2][3][6][7] This application note presents a detailed protocol for the quantitative analysis of this compound in a given matrix using GC-MS with a silylation derivatization method.

Principle

The method involves the extraction of this compound from the sample matrix, followed by derivatization to form a trimethylsilyl (B98337) (TMS) ester. The derivatized analyte is then separated and quantified using a gas chromatograph coupled to a mass spectrometer. Quantification is achieved by using an internal standard and generating a calibration curve with known concentrations of the derivatized analyte.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (≥95% purity)

-

Internal Standard (IS): A deuterated analog of a similar SCFA (e.g., d7-butyric acid) or a structurally similar but chromatographically resolved fatty acid.

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Ethyl acetate (B1210297) (GC grade), Hexane (GC grade), Pyridine (B92270) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Hydrochloric acid (HCl)

-

Deionized water

2. Sample Preparation (Aqueous Matrix)

-

To 1 mL of the aqueous sample, add the internal standard to a final concentration of 10 µg/mL.

-